Allolithocholic acid

Overview

Description

Allolithocholic acid is a secondary allomonohydroxy bile acid . It activates large-conductance calcium-activated potassium channels (BK/K Ca s; EC 50 = 44.21 µM in Xenopus oocytes expressing the rat channel) .

Synthesis Analysis

The synthesis of Allolithocholic acid has been reported in a study by Brandon Nathaniel Nelson . The study describes a stereoselective approach for the synthesis of Allolithocholic acid, starting with the commercially available lithocholic acid .Molecular Structure Analysis

The molecular formula of Allolithocholic acid is C24H40O3 . The average mass is 376.573 Da and the monoisotopic mass is 376.297760 Da .Physical And Chemical Properties Analysis

Allolithocholic acid is a solid substance . It is slightly soluble in DMSO, ethanol, and methanol . The molecular refractivity is 108.1±0.3 cm³ .Scientific Research Applications

Ion Channel Modulation

Allolithocholic acid is known to activate large-conductance calcium-activated potassium channels (BK/K Ca s). This property is significant in the study of ion channels and their physiological roles, particularly in the context of cellular signaling and vascular tone regulation. The activation of these channels has been observed with an EC50 of 44.21 µM in Xenopus oocytes expressing the rat channel .

Cancer Research

In cancer research, the fecal levels of Allolithocholic acid have been found to be increased in patients with colorectal cancer. This suggests a potential role for Allolithocholic acid as a biomarker for the diagnosis or progression of colorectal cancer, providing a non-invasive method for early detection and monitoring .

Endocrinology and Metabolism

Allolithocholic acid is a secondary bile acid involved in the metabolism of lipids. Its presence and concentration in the body can influence the digestion and absorption of dietary fats and fat-soluble vitamins, which is crucial for maintaining metabolic homeostasis. Research in this area could lead to a better understanding of metabolic disorders and the development of therapeutic strategies .

Biliary System Disorders

The compound has been detected in the urine of infants with biliary atresia, a serious condition where the bile ducts are blocked or absent. Studying the levels of Allolithocholic acid in such conditions can help in understanding the pathophysiology of biliary diseases and developing targeted treatments .

Lipid Research

Allolithocholic acid is a sterol lipid, and its study is essential in lipid research, particularly in understanding lipid roles in biology, health, and disease. It can also be significant in pharmaceutical development, where lipid molecules are often key components of drug delivery systems .

Nanotechnology

While not directly related to Allolithocholic acid, the carboxylic acid group it contains is widely used in nanotechnology applications. For instance, organic carboxylic acids assist in the surface modification of carbon nanotubes, which are used in the production of polymer composites with enhanced properties .

Mechanism of Action

Target of Action

Allolithocholic acid is a steroid acid found in normal serum and feces . It primarily targets the intestinal and liver cells . The compound facilitates the excretion, absorption, and transport of fats and sterols in the intestine and liver .

Mode of Action

Allolithocholic acid interacts with its targets by promoting the excretion, absorption, and transport of fats and sterols . This interaction results in changes in the metabolism of fats and sterols in the body, particularly in the intestine and liver .

Biochemical Pathways

It is known that the compound plays a role in the metabolism of fats and sterols . These processes are crucial for the digestion and absorption of dietary fats, as well as the regulation of cholesterol levels in the body.

Pharmacokinetics

It is known that the compound can be found in normal serum and feces , suggesting that it is absorbed into the bloodstream and excreted through the digestive system.

Result of Action

The action of allolithocholic acid results in the facilitation of fat and sterol metabolism in the intestine and liver . This can influence the body’s overall lipid metabolism and potentially impact conditions related to lipid metabolism.

Action Environment

The action of allolithocholic acid can be influenced by various environmental factors. For instance, the presence of other compounds in the gut, such as dietary fats, can affect the compound’s ability to facilitate fat and sterol metabolism . Additionally, the gut microbiota, which plays a key role in bile acid synthesis and modification, can also influence the action of allolithocholic acid .

Safety and Hazards

properties

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-NWFSOSCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415285 | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allolithocholic acid | |

CAS RN |

2276-94-0 | |

| Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

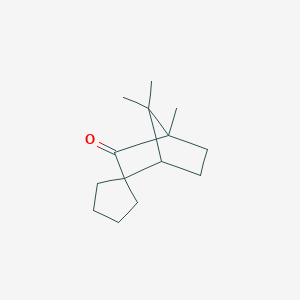

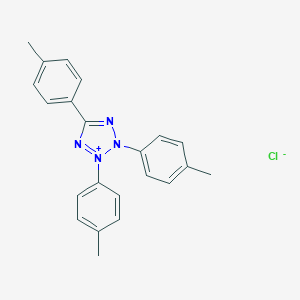

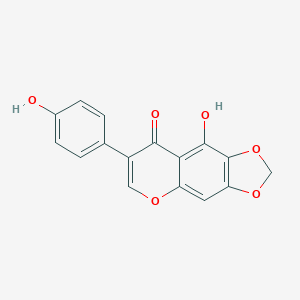

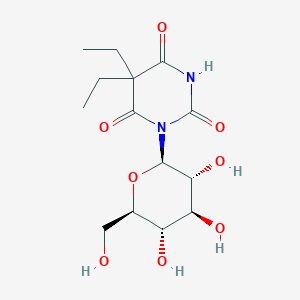

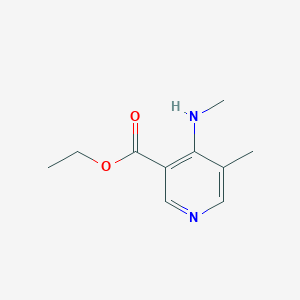

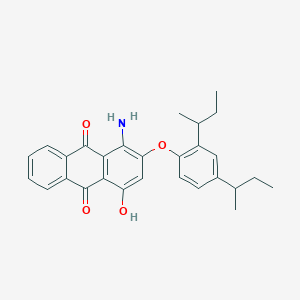

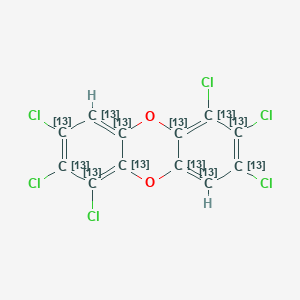

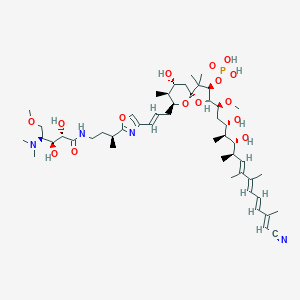

Feasible Synthetic Routes

Q & A

Q1: How is allolithocholic acid related to cholestatic liver disease?

A1: Research suggests that allolithocholic acid, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as allolithocholic acid in this study, the description aligns with its characteristics.

Q2: Can allolithocholic acid serve as a predictor for preeclampsia?

A2: While more research is needed to definitively claim allolithocholic acid as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified allolithocholic acid as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for allolithocholic acid in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)